4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(2-methylsulfanylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-23-17-11-6-5-10-16(17)19-18(20)12-7-13-24(21,22)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOZKEPUHNCGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzylsulfonyl intermediate: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Coupling with the butanamide backbone: The benzylsulfonyl chloride is then reacted with 2-(methylthio)aniline in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylsulfonyl group can be reduced to a benzylthiol using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylthiol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The benzylsulfonyl and methylthio groups could play a role in binding to the active site of enzymes or interacting with cellular membranes.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements of 4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide with related butanamide derivatives:
*Molecular weights are approximate and calculated based on structural formulas.
Key Observations :
- Sulfonamide vs.
- Heterocyclic vs. Aryl Substituents : Thiazolyl () or pyridinyl () substituents may confer distinct pharmacokinetic properties compared to the methylthio-phenyl group in the target compound.
- Methylthio Functionality : The methylthio group in the target compound and the methylthio-tetrahydro-pyran moiety in suggest a role in modulating lipophilicity or sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding).
Physicochemical Properties
- Solubility : Sulfonamide groups generally enhance water solubility, but bulky substituents (e.g., benzylsulfonyl) may reduce it compared to smaller analogues like 4-methoxybutyrylfentanyl (white powder, ).
- Stability : Methylthio groups (as in the target compound and ) are prone to oxidation, necessitating stability studies under varying pH and temperature conditions.
Biological Activity
Overview
4-(benzylsulfonyl)-N-(2-(methylthio)phenyl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzylsulfonyl group and a methylthio group, suggests that it may interact with various biological targets, potentially leading to therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Benzylsulfonyl group : A sulfonamide functional group that may enhance solubility and biological activity.
- Methylthio group : A sulfur-containing moiety that can participate in redox reactions and influence biological interactions.
- Butanamide backbone : Provides a stable amide linkage, which is crucial for biological activity.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, modulating metabolic pathways.
- Receptor Binding : It could bind to receptors involved in signaling pathways, affecting cellular responses and gene expression.
Biological Activities
Research indicates several potential biological activities associated with this compound:
Anti-inflammatory Activity
Studies have shown that related compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. These effects are mediated through the inhibition of signaling pathways like NF-κB and STAT3, which are critical in inflammation processes .
Antimicrobial Properties
Compounds with benzylsulfonyl groups have been linked to antimicrobial activity against various pathogens. For instance, similar derivatives have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli at low MIC values, indicating strong antibacterial potential .
Study 1: Anti-inflammatory Effects
A recent study synthesized various benzoxazole derivatives containing butanamide moieties, which included compounds structurally related to this compound. These compounds were tested for their ability to suppress LPS-induced inflammatory responses in vitro and in vivo. The results showed significant decreases in IL-6 and IL-1β mRNA levels without causing hepatotoxicity, suggesting a favorable safety profile alongside efficacy .
Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of sulfonamide derivatives, including those with similar structural features to our compound of interest. These derivatives were screened against common bacterial strains, revealing potent antibacterial activity with MIC values lower than traditional antibiotics. This highlights the potential of this compound as a candidate for further development in antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 4-(methylsulfonyl)phenyl derivatives | Anti-inflammatory | Inhibition of IL-1β and TNF-α |
| Benzylsulfonyl amides | Antimicrobial | Effective against E. coli and S. aureus |
| N-benzothiophen-5-yl derivatives | Anticancer | Potential modulation of cancer cell signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
